2-苯甲酰氨基琥珀酰胺酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

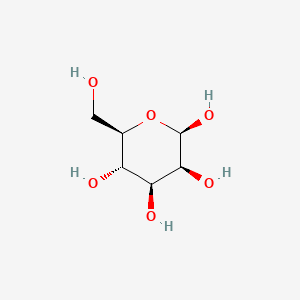

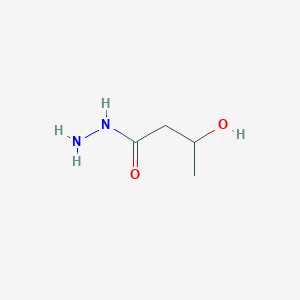

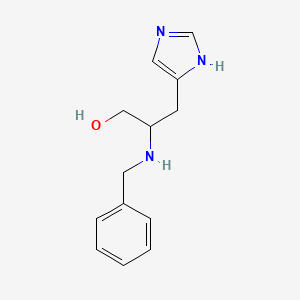

2-Benzoylamino-succinamic acid (BASA) is an organic compound with a molecular formula of C10H11NO5. It is an important intermediate in the synthesis of a wide range of compounds. BASA is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. BASA is also used in the synthesis of amino acids, peptides, and nucleotides. BASA is also used as a catalyst for the synthesis of polymers, dyes, and cosmetics. BASA is also used in the synthesis of inorganic materials such as semiconductors and ceramics. BASA is a versatile compound with a wide range of applications in the chemical industry.

科学研究应用

抗病毒特性

2-苯甲酰氨基琥珀酰胺酸衍生物已显示出作为抗病毒剂的潜力。例如,某些类似物已显示出对腺病毒复制的有效性,有助于开发新的抗病毒疗法 (Öberg 等人,2012)。此外,特定的衍生物对单纯疱疹病毒 1 型和 2 型具有活性,包括对阿昔洛韦等标准治疗耐药的菌株 (Strand 等人,2012)。

糖尿病的抑制剂

2-苯甲酰氨基琥珀酰胺酸的一些衍生物,如 N4-磺酰胺琥珀酰胺酸和邻苯二甲酰胺衍生物,已显示出作为二肽基肽酶 IV (DPP IV) 抑制剂的潜力。这在治疗 II 型糖尿病中具有重要意义,因为抑制 DPP IV 可以增强肠促胰岛素活性,从而恢复葡萄糖稳态 (Khalaf 等人,2013)。

化学合成和反应性

在化学合成中,2-苯甲酰氨基琥珀酰胺酸参与形成各种化合物。例如,其衍生物可用于合成内酰胺、恶唑丙酸和其他有机化合物 (霍夫曼和 Jagnicinski,1966); (Short 和 Long,1969)。其反应性已经过研究,揭示了其酯的碱性水解动力学以及取代基对其反应性的影响 (Kolisnyk 等人,2018)。

生物活性

2-苯甲酰氨基琥珀酰胺酸衍生物的生物活性已得到广泛研究。一些衍生物显示出抗炎和抗血小板聚集特性,表明它们在开发相关疾病的新疗法中的潜力 (Hsieh 等人,2007)。此外,它们还显示出作为 HIV-1 成熟抑制剂的活性,为 HIV 治疗提供了新途径 (Swidorski 等人,2016)。

酶促降解和材料科学

在材料科学领域,2-苯甲酰氨基琥珀酰胺酸衍生物已被用于改善聚合物共混物的性能,例如在 PBS/PLA 共混物的酶促降解中 (Hu 等人,2018)。这突出了其在开发环保材料中的潜在应用。

作用机制

- 2-Benzoylamino-succinamic acid is a compound with the molecular formula C₁₁H₁₂N₂O₄ . However, specific primary targets for this compound are not widely documented in the literature.

- It’s essential to note that succinic acid (a related compound) serves as an electron donor in the Krebs or citric acid cycle, contributing to the production of fumaric acid and FADH₂ . While this information isn’t directly about 2-Benzoylamino-succinamic acid, it provides context for understanding succinate-related processes.

Target of Action

生化分析

Biochemical Properties

2-Benzoylamino-succinamic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of 2-Benzoylamino-succinamic acid to the active site of the enzyme, thereby inhibiting or modulating its activity .

Cellular Effects

2-Benzoylamino-succinamic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic fluxes within the cell . These effects can result in altered cellular responses, such as changes in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of 2-Benzoylamino-succinamic acid involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their catalytic activities . Additionally, 2-Benzoylamino-succinamic acid can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in the expression levels of various genes, thereby affecting cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzoylamino-succinamic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Benzoylamino-succinamic acid is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes .

Dosage Effects in Animal Models

The effects of 2-Benzoylamino-succinamic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular metabolism . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

2-Benzoylamino-succinamic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For example, it can be metabolized by enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and levels of specific metabolites . These interactions can have significant effects on overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of 2-Benzoylamino-succinamic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of 2-Benzoylamino-succinamic acid can influence its activity and function, as well as its accumulation in specific tissues or organs .

Subcellular Localization

The subcellular localization of 2-Benzoylamino-succinamic acid is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes .

属性

IUPAC Name |

4-amino-2-benzamido-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c12-9(14)6-8(11(16)17)13-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,12,14)(H,13,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRAIJZCOJXFAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282006 |

Source

|

| Record name | n2-benzoylasparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29880-25-9 |

Source

|

| Record name | NSC23805 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n2-benzoylasparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1267865.png)

![Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1267874.png)

![1-Azabicyclo[3.3.1]nonan-4-one](/img/structure/B1267877.png)